Betamethasone acetate
Overview
Description
Betamethasone acetate is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties . It is a white to creamy white, odorless powder . It is practically insoluble in water, but freely soluble in acetone, and is soluble in alcohol and in chloroform .
Synthesis Analysis
The synthesis of Betamethasone acetate involves key transformations such as a bromination-acetylation of triol, an SN2 reaction of the resulting C16 α-bromide with dimethylcopperlithium to get the required C16 β-methyl group, and a double hydroxylation to prepare the dihydroxyacetone side chain . A novel route for the preparation of betamethasone from 9α has been developed, which produced betamethasone in 11 steps with a 22.9% overall yield .Molecular Structure Analysis
The molecular formula of Betamethasone acetate is C24H31FO6 . The IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate . The molecular weight is 434.5 g/mol .Chemical Reactions Analysis
The stability of a parenteral formulation of Betamethasone and Levobupivacaine was studied. A solution of betamethasone acetate 1 mg/mL, betamethasone phosphate 1 mg/mL, and levobupivacaine hydrochloride 0.83 mg/mL was prepared in saline .Physical And Chemical Properties Analysis
Betamethasone acetate is a white to creamy white, odorless powder that sinters and resolidifies at about 165°C, and remelts at about 200°C-220°C with decomposition . It is practically insoluble in water, but freely soluble in acetone, and is soluble in alcohol and in chloroform .Scientific Research Applications
Fetal Lung Maturation
Betamethasone acetate is instrumental in enhancing fetal lung maturation, particularly in preterm infants. Research has demonstrated that low-dose betamethasone-acetate, often combined with betamethasone-phosphate, effectively induces lung maturation in preterm fetal sheep. This application is significant in obstetrics, especially for managing preterm deliveries, where lung immaturity is a primary concern (Schmidt et al., 2018). Additionally, another study compared dexamethasone and betamethasone, including betamethasone acetate, in their efficacy for lung maturation in fetal sheep, highlighting the importance of combined betamethasone preparations for this purpose (Schmidt et al., 2017).
Pharmacokinetics and Pharmacodynamics in Women
The pharmacokinetics and pharmacodynamics of betamethasone, including betamethasone acetate, have been studied in reproductive-age women. These studies are crucial for understanding the drug's behavior in the human body, especially in the context of preterm labor. For instance, a study conducted on South Asian women examined the pharmacokinetics of betamethasone acetate and its impacts, providing insights for better treatment strategies to minimize fetal and maternal drug exposures (Jobe et al., 2019).
Impact on Ocular Health
Betamethasone acetate's effects on ocular health have also been a subject of study. A clinical trial evaluated the impact of preoperative doses of betamethasone acetate on controlling dry eye after cataract surgery. This research is indicative of the drug's potential application in ophthalmology, although the study found no significant effect on postoperative dry eye indices (Shokoohi-rad et al., 2020).
Veterinary Applications
In veterinary medicine, particularly in horse racing, the pharmacokinetics of betamethasone, including its acetate form, have been analyzed. These studies are vital for regulating its use in performance horses and understanding its presence in plasma, urine, and synovial fluid following administration (Knych et al., 2017).
Reproductive Health Impacts
The effects of prenatal exposure to betamethasone, including betamethasone acetate, on reproductive health have been extensively researched. Studies have indicated that such exposure could lead to reproductive disorders in both male and female offspring in animal models, providing critical insights into the drug's long-term impact on reproductive health (Kempinas et al., 2019).
Safety And Hazards
Betamethasone acetate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers Several papers have been published on Betamethasone acetate, including studies on its stability , development and validation of stability-indicating HPLC method , a formal synthesis of Betamethasone , and a novel route for the preparation of Betamethasone .
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJBENLRBOFTD-QZIXMDIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022668 | |
Record name | Betamethasone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone acetate | |
CAS RN |
987-24-6 | |
Record name | Betamethasone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=987-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone acetate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI05AO53L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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